molecular formula C23H26N6O B12216909 4-(3-cyclohexen-1-yl)-2-((2-(1H-indol-3-yl)ethyl)amino)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

4-(3-cyclohexen-1-yl)-2-((2-(1H-indol-3-yl)ethyl)amino)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B12216909
M. Wt: 402.5 g/mol
InChI Key: ONQFQSBELPLCJS-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[1,2-a][1,3,5]triazin-6-one family, characterized by a fused heterocyclic scaffold with a 1,4-dihydro-6H-pyrimido-triazinone core. Key structural features include:

  • Position 2: A (2-(1H-indol-3-yl)ethyl)amino substituent, likely contributing to π-π stacking and hydrogen bonding due to the indole moiety.
  • Position 8: A methyl group, which may enhance metabolic stability .

Pyrimido-triazinones are studied for diverse pharmacological activities, including antibacterial and kinase inhibition properties, as seen in structurally related compounds .

Properties

Molecular Formula

C23H26N6O

Molecular Weight

402.5 g/mol

IUPAC Name

4-cyclohex-3-en-1-yl-2-[2-(1H-indol-3-yl)ethylimino]-8-methyl-3,4-dihydro-1H-pyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C23H26N6O/c1-15-13-20(30)29-21(16-7-3-2-4-8-16)27-22(28-23(29)26-15)24-12-11-17-14-25-19-10-6-5-9-18(17)19/h2-3,5-6,9-10,13-14,16,21,25H,4,7-8,11-12H2,1H3,(H2,24,26,27,28)

InChI Key

ONQFQSBELPLCJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C(NC(=NCCC3=CNC4=CC=CC=C43)NC2=N1)C5CCC=CC5

Origin of Product

United States

Biological Activity

The compound 4-(3-cyclohexen-1-yl)-2-((2-(1H-indol-3-yl)ethyl)amino)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article delves into the various biological activities associated with this compound, including its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N4O , with a molecular weight of 320.43 g/mol . The structure features a pyrimidine core fused with triazine, along with an indole moiety and a cyclohexene group, which may contribute to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally related to the target molecule. For instance, derivatives containing indole and triazine moieties have shown significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)
Indole derivativeHepG20.71
Triazine derivativeMCF-714.31
Indole-triazine hybridA5490.95

These findings suggest that the target compound may exhibit similar or enhanced anticancer properties due to its unique structural features.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Compounds with similar structures have been reported to possess significant antibacterial and antifungal activities. For example, derivatives of pyrimidine and triazine have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve several pathways:

  • Inhibition of Cell Proliferation : The presence of the indole moiety may enhance the compound's ability to interfere with cell cycle progression in cancer cells.
  • Induction of Apoptosis : Studies indicate that compounds with similar structures can induce apoptosis through mitochondrial pathways.
  • Antioxidant Activity : The cyclic structure may confer antioxidant properties, reducing oxidative stress in cells.

Case Studies

Several case studies have investigated the biological activity of related compounds:

  • Study on Indole Derivatives : A study published in Journal of Medicinal Chemistry demonstrated that indole derivatives exhibited potent antiproliferative effects on various cancer cell lines, suggesting that modifications to this scaffold could enhance activity.
  • Triazine-Based Compounds : Research published in Bioorganic & Medicinal Chemistry Letters indicated that triazine-based compounds showed promising results in inhibiting specific cancer cell lines, highlighting their potential as therapeutic agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous pyrimido-triazinone derivatives, focusing on substituent effects and bioactivity (Table 1).

Table 1: Structural and Functional Comparison of Pyrimido-Triazinone Derivatives

Compound ID Position 4 Substituent Position 2 Substituent Position 8 Substituent Key Bioactivity/Findings Reference
Target 3-Cyclohexenyl (2-(1H-Indol-3-yl)ethyl)amino Methyl Hypothesized kinase/antibacterial activity
Compound A 3-Methoxyphenyl (4-Methylphenyl)amino Methyl Moderate antibacterial activity
Compound B 3-Methoxy-phenyl 2-(Dimethylamino)ethyl Ethyl Neuroprotective potential (in silico docking)
Compound C Thiophen-2-yl 3-Chloro / 3-Hydrazinyl - Anticancer activity (cell line assays)

Key Observations

Position 4 Substituents: The 3-cyclohexenyl group in the target compound provides a non-aromatic, aliphatic ring, contrasting with aryl groups (e.g., 3-methoxyphenyl in Compound A). This difference may influence lipophilicity and membrane permeability .

Position 2 Substituents: The indole-ethylamino group in the target compound is unique, enabling interactions with serotonin receptors or tryptophan-binding pockets, unlike the toluidine (Compound A) or dimethylaminoethyl (Compound B) groups . Compound C’s hydrazinyl moiety may confer chelation or radical-scavenging properties .

Position 8 Substituents :

  • The methyl group in the target compound and Compound A likely improves metabolic stability compared to Compound B’s ethyl group, which may increase steric hindrance .

Bioactivity Trends :

  • Antibacterial Activity : Compound A (3-methoxyphenyl) shows moderate activity, suggesting that electron-donating groups at Position 4 enhance bacterial target engagement. The target compound’s cyclohexenyl group may reduce potency compared to aryl analogs .
  • Kinase/Enzyme Interactions : Molecular docking studies () suggest that indole-containing analogs (e.g., the target compound) exhibit higher affinity for kinases due to planar aromatic interactions, whereas aliphatic substituents (e.g., Compound B) favor neuroprotective targets .

Mechanistic Insights from Structural Similarity

highlights that structurally similar compounds share overlapping mechanisms of action . For example:

  • The indole moiety in the target compound aligns with bioactive natural products like tryptophan-derived alkaloids , which modulate neurotransmitter pathways .
  • Hierarchical clustering () predicts that the target compound may cluster with kinase inhibitors due to its indole-ethylamino group, while Compound A clusters with antibacterial agents .

However, subtle structural variations (e.g., cyclohexenyl vs. aryl groups) can redirect mechanisms. For instance, Compound C’s thiophene group enables distinct anticancer activity compared to the target compound’s predicted kinase inhibition .

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